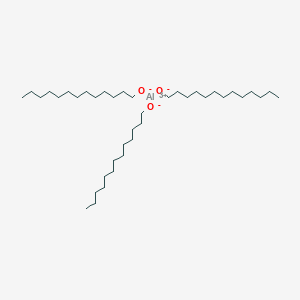![molecular formula C17H9ClO B13756317 9-Chloro-7H-benzo[de]anthracen-7-one CAS No. 56943-67-0](/img/structure/B13756317.png)
9-Chloro-7H-benzo[de]anthracen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H9ClO It is a derivative of benzanthrone, a polycyclic aromatic ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7H-benzo[de]anthracen-7-one typically involves the chlorination of benzanthrone. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C17H10O+Cl2→C17H9ClO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzanthraquinone derivatives.
Reduction: Formation of 9-chloro-7H-benzo[de]anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Chloro-7H-benzo[de]anthracen-7-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include DNA and various enzymes involved in DNA processing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzanthrone: The parent compound, known for its use in dye production.
3-Chloro-benzanthrone: A similar chlorinated derivative with different substitution patterns.
7H-Benz[de]anthracen-7-one: The non-chlorinated analog of 9-Chloro-7H-benzo[de]anthracen-7-one.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
56943-67-0 |
|---|---|
Molekularformel |
C17H9ClO |
Molekulargewicht |
264.7 g/mol |
IUPAC-Name |
9-chlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9ClO/c18-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)17(19)15(12)9-11/h1-9H |
InChI-Schlüssel |
PXQOOEHMGQDLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Cl)C(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


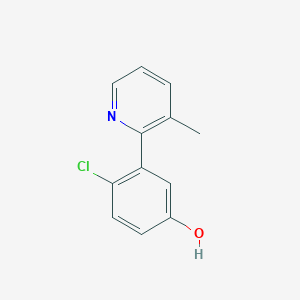
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)

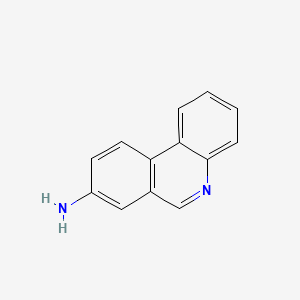
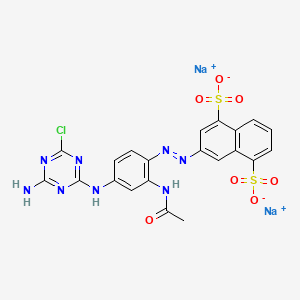
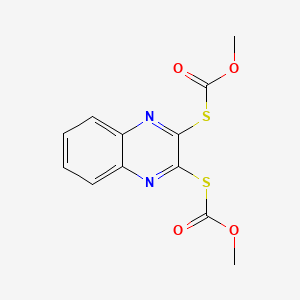

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

